5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde
CAS No.:
Cat. No.: VC13880098
Molecular Formula: C13H19BrO2Si
Molecular Weight: 315.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrO2Si |
|---|---|
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | 5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
| Standard InChI | InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |
| Standard InChI Key | NLIPLUQJGFXFDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |
Introduction
Structural and Molecular Properties
Molecular Characterization
The compound features a benzaldehyde backbone substituted with a bromine atom at the 5-position and a TBDMS ether group at the 2-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉BrO₂Si | |
| Molecular Weight | 315.28 g/mol | |
| IUPAC Name | 5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
| CAS Registry Number | 861928-22-5 | |
| SMILES | CC(C)(C)Si(C)OC₁=C(C=C(C=C₁)Br)C=O |
The TBDMS group confers steric bulk and electronic deactivation, stabilizing the phenolic oxygen while permitting selective functionalization of the aldehyde group .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: Aldehyde proton at δ 9.8–10.0 ppm; aromatic protons (C₃–C₆) between δ 6.6–7.5 ppm; TBDMS methyl groups at δ 0.2–0.3 ppm .
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¹³C NMR: Aldehyde carbon at δ 190–192 ppm; aromatic carbons (C₁–C₆) in δ 115–152 ppm; TBDMS carbons at δ 18–27 ppm .
X-ray crystallography of analogous structures confirms the orthogonal orientation of the TBDMS group relative to the aromatic plane, minimizing electronic conjugation with the aldehyde .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves sequential bromination and silylation of 2-hydroxybenzaldehyde derivatives :
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Bromination:
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Silylation:
To 2-hydroxy-5-bromobenzaldehyde (5.0 g) in dry DMF, TBDMSCl (2.5 eq.) and DBU (3 eq.) were added at 0°C. After stirring at RT for 16 h, the mixture was extracted with Et₂O, washed with HCl (1N), and purified via silica chromatography to yield the TBDMS-protected product (99%).
Industrial Considerations
While scalable methods are proprietary, batch processes using continuous flow reactors have been proposed to enhance yield and reduce byproducts in silylation steps. Challenges include:
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Cost: TBDMSCl accounts for >60% of raw material expenses.
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Purification: Silica gel chromatography remains standard, though solvent-intensive.
Reactivity and Functional Group Transformations
Aldehyde Reactivity
The aldehyde group undergoes characteristic nucleophilic additions and oxidations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (aq. H₂SO₄) | 5-Bromo-2-(TBDMS-oxy)benzoic acid |
| Reduction | NaBH₄ (MeOH) | 5-Bromo-2-(TBDMS-oxy)benzyl alcohol |
| Condensation | NH₂OH·HCl (EtOH, Δ) | Oxime derivatives |
Aromatic Bromine Substitution
The bromine atom participates in cross-coupling reactions:
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Suzuki-Miyaura: Pd(PPh₃)₄, arylboronic acids, K₂CO₃ (THF/H₂O) .
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Buchwald-Hartwig: Pd₂(dba)₃, Xantphos, amines (toluene, 110°C) .
In the synthesis of methyl salvianolate A, the bromide was substituted with a phosphonium salt via reaction with PPh₃ in MeCN (76% yield), enabling subsequent Wittig olefination.
TBDMS Deprotection
The silyl ether is cleaved under mild acidic or fluoride conditions:
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HF·Pyridine (THF, 0°C): Quantitative deprotection within 1 h .
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TBAF (THF, RT): Selective removal without affecting ester or aldehyde groups .
Applications in Organic Synthesis
Natural Product Synthesis
The compound serves as a key intermediate in the total synthesis of methyl salvianolate A, a bioactive diterpene from Salvia miltiorrhiza :
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Wittig Reaction: Formation of α,β-unsaturated ester via phosphonium salt intermediate.
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Diels-Alder Cyclization: Construction of the decalin core.
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Global Deprotection: TBAF-mediated removal of TBDMS groups.
Photolabeling Probes
The aldehyde group has been functionalized with diazirine moieties for photoaffinity labeling in proteomics :
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Diazirine Installation: Condensation with 3-(trifluoromethyl)-3H-diazirin-3-amine.
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Biological Testing: Identified binding partners of kinase targets in Staphylococcus aureus .
Comparative Analysis with Structural Analogs
TBDMS vs. Alternative Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Oxidation | Steric Bulk |
|---|---|---|---|
| TBDMS | TBAF, HF·Pyridine | High | Moderate |
| Acetyl | NaOH (aq. MeOH) | Low | Low |
| Benzyl | H₂/Pd-C | Moderate | High |
Advantages of TBDMS:
Bromine Position Effects
Comparative studies of 5-bromo vs. 3-bromo isomers reveal:
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Electronic Effects: 5-Bromo substitution deactivates the ring less (σₚ = 0.26 vs. 0.39 for 3-Br) .
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Suzuki Coupling Rates: 5-Bromo derivatives react 2.3× faster due to reduced steric hindrance .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing bromination at C₃ in electron-rich analogs.
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Scale-Up: Chromatography reliance increases production costs (>$1200/kg).
Emerging Applications
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